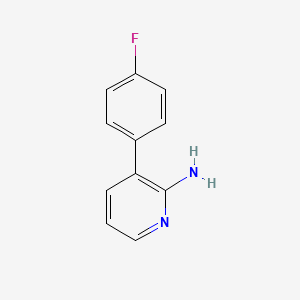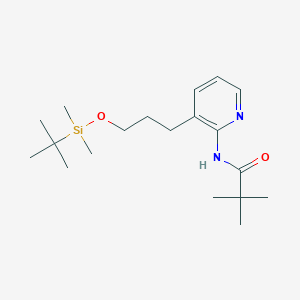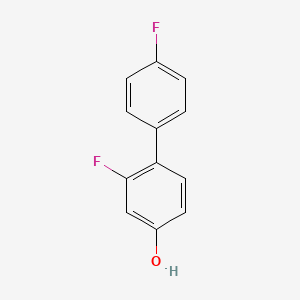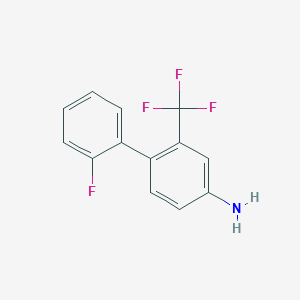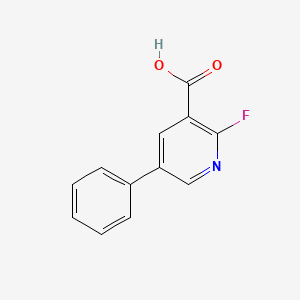
Di-fmoc-n-alpha-aminomethyl-l-alanine
Vue d'ensemble
Description
Di-fmoc-n-alpha-aminomethyl-l-alanine, also referred to as Fmoc-NAMA, is a modified L-amino acid. It is an Fmoc protected alanine derivative that is potentially useful for proteomics studies and solid phase peptide synthesis techniques . Alanine is one of the simplest amino acids - a methyl group as the side chain .
Applications De Recherche Scientifique
Synthesis and Use in Glycoconjugates
Di-fmoc-n-alpha-aminomethyl-l-alanine has been utilized in the synthesis of complex molecules such as glycoconjugates. Katajisto et al. (2002) demonstrated the use of a related compound, N-Alloc-N'-Boc-N' '-Fmoc-alpha,alpha-bis(aminomethyl)-beta-alanine, in creating triantennary peptide glycoclusters. This process involved sequential deprotection and coupling with peracetylated O-(glycopyranosyl)-N-Fmoc-L-serine pentafluorophenyl esters, highlighting its utility in the study of carbohydrate binding (Katajisto et al., 2002).
Development of C-glycosyl Amino Acids
Barghash, Massi, and Dondoni (2009) explored the synthesis of thiourea-tethered C-glycosyl amino acids, which included a reaction with N(alpha)-Fmoc-beta-amino-l-alanine. These compounds, displaying orthogonal protective groups, are suitable for co-translational modification of natural peptides, expanding the applications in peptide chemistry (Barghash, Massi, & Dondoni, 2009).
Solid-Phase Peptide Synthesis
The compound has been integral in solid-phase peptide synthesis. Tessier et al. (2009) described the synthesis of N alpha-9-fluorenylmethyloxycarbonyl (Fmoc) amino-acids, which are closely related to this compound. They focused on minimizing side reactions and optimizing yields, essential for effective peptide synthesis (Tessier et al., 2009).
Exploration of Fmoc-modified Peptides
Tao et al. (2016) investigated the self-assembly and applications of Fmoc-modified amino acids and short peptides. They reviewed the properties and potential applications of these compounds in areas like cell cultivation, drug delivery, and catalytic processes, demonstrating the broad utility of Fmoc-modified compounds in functional material fabrication (Tao, Levin, Adler-Abramovich, & Gazit, 2016).
Safety and Hazards
Mécanisme D'action
Target of Action
Di-fmoc-n-alpha-aminomethyl-l-alanine is an Fmoc protected alanine derivative . Alanine is one of the simplest amino acids, with a methyl group as the side chain . This compound is potentially useful for proteomics studies and solid phase peptide synthesis techniques .
Mode of Action
The Fmoc group in this compound is typically removed with a base such as pyridine . This is an orthogonal de-protection strategy to the acid labile Boc group .
Analyse Biochimique
Biochemical Properties
Di-fmoc-n-alpha-aminomethyl-l-alanine plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes, proteins, and other biomolecules during these processes. The Fmoc group protects the amino group of alanine, preventing unwanted reactions during peptide synthesis . This compound is particularly useful in solid-phase peptide synthesis, where it helps in the stepwise construction of peptides on a solid support . The interactions between this compound and other biomolecules are primarily based on its ability to form stable bonds with amino acids and peptides, facilitating the synthesis of complex peptides .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In proteomics research, this compound is used to study protein interactions and modifications . It can affect cell function by altering the synthesis and structure of peptides and proteins within the cell . The presence of this compound in cellular environments can lead to changes in cell signaling pathways, impacting processes such as cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules during peptide synthesis. The Fmoc group protects the amino group of alanine, allowing for selective reactions with other amino acids . This protection is crucial for the stepwise construction of peptides, as it prevents unwanted side reactions . The removal of the Fmoc group with a base such as pyridine allows for the subsequent addition of amino acids, facilitating the synthesis of complex peptides . This compound can also interact with enzymes involved in peptide synthesis, influencing their activity and specificity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider during experiments . This compound is generally stable under standard laboratory conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light . Long-term effects on cellular function have been observed in in vitro and in vivo studies, where prolonged exposure to this compound can lead to changes in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound is generally well-tolerated and does not cause significant adverse effects . At high doses, this compound can exhibit toxic effects, including alterations in cellular metabolism and gene expression . Threshold effects have been observed, where the impact of the compound becomes more pronounced at higher concentrations . It is important to carefully control the dosage of this compound in animal studies to avoid potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to peptide synthesis . It interacts with enzymes and cofactors that facilitate the formation of peptide bonds . The presence of this compound can influence metabolic flux and metabolite levels, affecting the overall efficiency of peptide synthesis . The compound’s interactions with enzymes such as proteases and peptidases are crucial for its role in biochemical reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments can influence its activity and function . Understanding the transport and distribution of this compound is important for optimizing its use in biochemical research .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . This compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on peptide synthesis and other biochemical processes . The activity and function of this compound can be affected by its localization, as it interacts with different biomolecules in various cellular environments .
Propriétés
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H30N2O6/c1-21(32(37)38)36(34(40)42-19-31-28-16-8-4-12-24(28)25-13-5-9-17-29(25)31)20-35-33(39)41-18-30-26-14-6-2-10-22(26)23-11-3-7-15-27(23)30/h2-17,21,30-31H,18-20H2,1H3,(H,35,39)(H,37,38)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXUUGMJLQZNAN-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H30N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


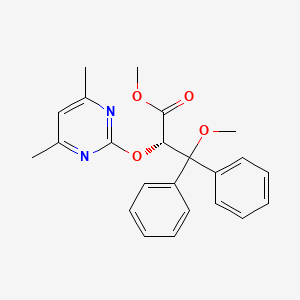
![[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol](/img/structure/B1440356.png)
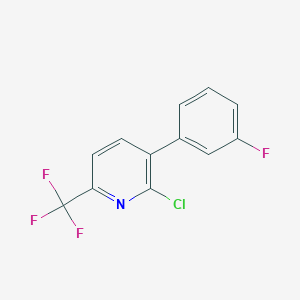
![2-chloro-4-morpholin-4-yl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1440360.png)

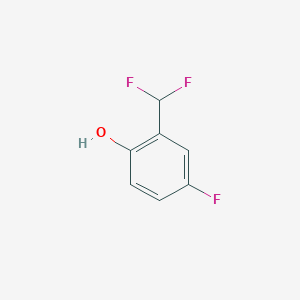
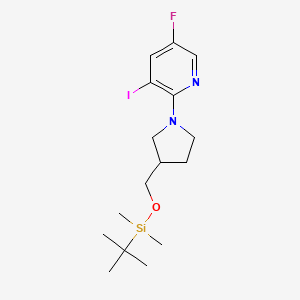
![Tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate](/img/structure/B1440367.png)
